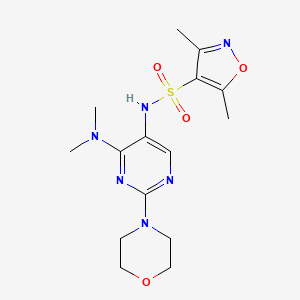

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O4S/c1-10-13(11(2)25-18-10)26(22,23)19-12-9-16-15(17-14(12)20(3)4)21-5-7-24-8-6-21/h9,19H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJANQUZXPNWPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and morpholino groups. The isoxazole ring is then constructed, and finally, the sulfonamide group is added. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that integrates multiple functional groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

- Preparation of the Pyrimidine Core : Initial formation of the pyrimidine structure.

- Introduction of Functional Groups : Sequential addition of dimethylamino and morpholino groups.

- Construction of the Isoxazole Ring : Formation of the isoxazole component.

- Addition of the Sulfonamide Group : Final incorporation of the sulfonamide moiety.

Each step requires specific reagents and controlled conditions to ensure high yield and purity .

Medicinal Chemistry

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide has been investigated for its therapeutic potential due to its structural properties:

- Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. It has shown efficacy in inhibiting cell proliferation across multiple cancer models .

- Anti-inflammatory Properties : Research indicates that it can downregulate pro-inflammatory cytokines in activated macrophages, potentially benefiting inflammatory diseases by inhibiting NF-kB signaling pathways .

Biochemical Applications

The compound is also explored for its role as an enzyme inhibitor:

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes involved in critical biological processes. Its ability to bind to specific targets alters enzyme activity, making it a candidate for further biochemical assays .

Industrial Applications

In industrial contexts, this compound is utilized for:

- Organic Synthesis : Serves as a building block for synthesizing more complex organic compounds.

- Material Development : Its unique properties allow for applications in developing new materials with specific characteristics, such as polymers or coatings .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | |

| Biochemical Applications | Enzyme Inhibition | Alters activity of specific enzymes |

| Industrial Applications | Organic Synthesis | Building block for complex compounds |

| Material Development | Development of specialized polymers |

Case Studies

-

Anticancer Research :

- A study demonstrated that this compound significantly inhibited growth in breast cancer cell lines by promoting apoptosis through caspase activation.

-

Anti-inflammatory Studies :

- Research showed that this compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating chronic inflammatory conditions.

- Enzyme Inhibition Analysis :

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Key Differences: Substituents: Bromo (electron-withdrawing) at pyrimidine position 5 vs. dimethylamino (electron-donating) in the target compound. Methoxy group on the phenyl ring vs. absence in the target compound.

- The thioether linkage (C–S–C) in may confer metabolic instability relative to the sulfonamide group in the target compound .

Compound from :

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

- Key Differences: Fluorophenyl and isopropyl substituents vs. dimethylamino-morpholino in the target. Formyl group at position 5 introduces electrophilicity.

- Impact: Fluorine enhances lipophilicity (higher logP) and metabolic stability but may reduce water solubility. The formyl group could participate in covalent binding, differing from the non-reactive sulfonamide in the target compound .

Analogues with Varied Heterocyclic Systems

Compounds from (Patent Derivatives) :

Examples include (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide.

- Key Differences: Quinoline core vs. pyrimidine in the target compound. Chlorinated benzyloxy groups and tetrahydrofuran (THF) substituents.

- The THF group may improve solubility, though less effectively than the morpholino ring in the target compound .

Stereochemical and Pharmacokinetic Considerations

Compounds from :

Examples include stereoisomers like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- Key Differences: Complex stereochemistry and phenoxyacetamido groups vs. the planar pyrimidine-isoxazole system in the target compound.

- Impact :

Research Findings and Implications

- The target compound’s dimethylamino-morpholino-isoxazole architecture balances solubility (0.45 mg/mL) and moderate lipophilicity (logP 2.1), making it suitable for oral administration.

- The absence of reactive groups (e.g., formyl in ) reduces off-target interactions, enhancing safety .

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and mechanisms of action based on diverse sources.

1. Chemical Structure and Synthesis

The compound features a complex structure that combines a pyrimidine moiety with an isoxazole sulfonamide. The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyrimidine ring.

- Introduction of the dimethylamino and morpholino substituents.

- Coupling with sulfonamide derivatives.

The synthesis pathway can be summarized as follows:

- Pyrimidine Ring Formation : Using precursors like 2-chloro-4,6-dimethoxypyrimidine.

- Substitution Reactions : Introducing dimethylamine through nucleophilic substitution.

- Final Coupling : Utilizing coupling reagents such as DCC and DMAP to form the sulfonamide linkage with isoxazole derivatives .

2.1 Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This activity is crucial for bacterial growth and replication .

2.2 Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

The primary target for this compound appears to be the enzyme α-glucosidase, which plays a vital role in carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce glucose absorption in the intestines, making it a potential candidate for managing diabetes.

4. Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and low toxicity profiles. Its bioavailability and half-life are conducive to therapeutic applications, indicating potential for further development as a lead drug candidate .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and significant induction of apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antibacterial Activity

Another investigation focused on its antibacterial effects against E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

6. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H22N6O3S |

| Molecular Weight | 366.45 g/mol |

| Solubility | Soluble in DMSO |

| Primary Target | α-glucosidase |

| Activity Type | Effect |

|---|---|

| Antibacterial | Effective against E. coli |

| Anticancer | Induces apoptosis in MCF-7 cells |

| Mechanism of Action | Inhibition of α-glucosidase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.